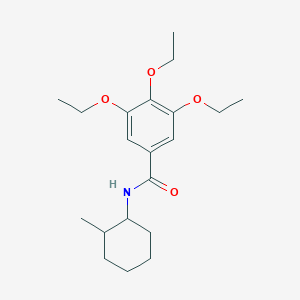
2-ethoxy-N-(4-fluorophenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(4-fluorophenyl)-1-naphthamide, also known as EFNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFNA is a naphthalene derivative that has been shown to possess potent anti-inflammatory and analgesic properties.
Wirkmechanismus
2-ethoxy-N-(4-fluorophenyl)-1-naphthamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. This compound also inhibits the activity of lipoxygenase (LOX), another enzyme involved in the inflammatory response. By inhibiting the activity of these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess potent anti-inflammatory and analgesic properties in various animal models. It has also been shown to possess anti-proliferative properties against various cancer cell lines. This compound has been shown to reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes in vitro. This compound has also been shown to reduce the expression of COX-2 and LOX in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-N-(4-fluorophenyl)-1-naphthamide is a relatively easy compound to synthesize, making it readily available for laboratory experiments. This compound has been extensively studied in vitro and in animal models, providing a wealth of data on its potential applications. However, the lack of human clinical trials limits our understanding of its potential therapeutic applications in humans.
Zukünftige Richtungen
2-ethoxy-N-(4-fluorophenyl)-1-naphthamide has shown great promise as a potential drug candidate for the treatment of various inflammatory and painful conditions. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications in humans. Future studies should focus on the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, the potential applications of this compound in the treatment of cancer should be further explored.
Synthesemethoden
The synthesis of 2-ethoxy-N-(4-fluorophenyl)-1-naphthamide involves the reaction of 2-naphthoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl alcohol to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(4-fluorophenyl)-1-naphthamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and painful conditions. This compound has also been investigated for its potential applications in the treatment of cancer, as it has been shown to possess anti-proliferative properties against various cancer cell lines.
Eigenschaften
Molekularformel |
C19H16FNO2 |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
2-ethoxy-N-(4-fluorophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H16FNO2/c1-2-23-17-12-7-13-5-3-4-6-16(13)18(17)19(22)21-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3,(H,21,22) |
InChI-Schlüssel |
VFQJWHKOQXDAKZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)F |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




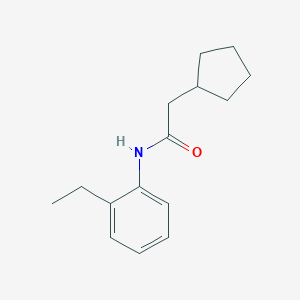

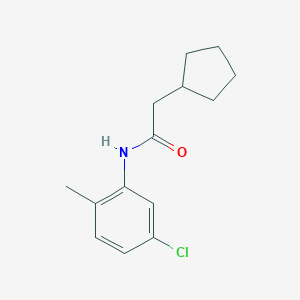
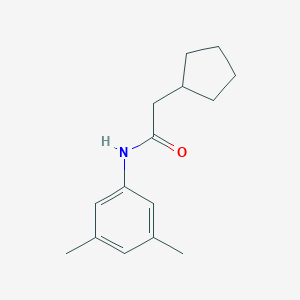
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
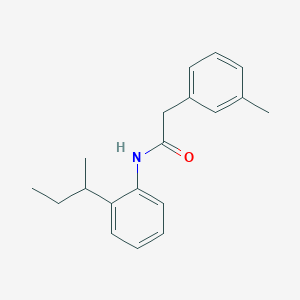
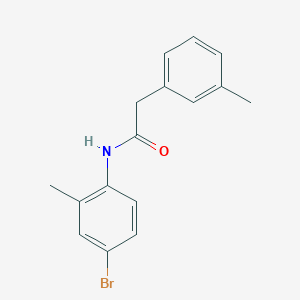

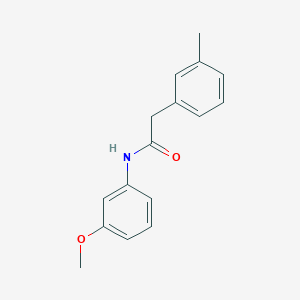

![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
